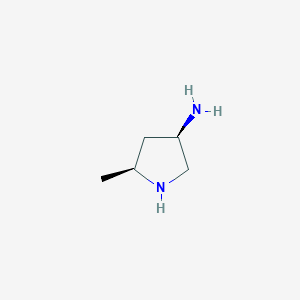
(3R,5S)-5-methylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-5-methylpyrrolidin-3-amine is a chiral amine with two stereocenters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-methylpyrrolidin-3-amine can be achieved through several methods. One common approach involves the stereoselective reduction of a diketone precursor using a diketoreductase enzyme. This method offers high enantioselectivity and yields the desired chiral amine with excellent purity . Another method involves the use of flow microreactor systems for the direct introduction of functional groups, which provides a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
For industrial-scale production, biocatalytic processes are often preferred due to their cost-effectiveness and environmental benefits. The use of immobilized enzymes and cofactor regeneration systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5S)-5-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various chiral amines, ketones, and substituted pyrrolidines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Applications De Recherche Scientifique
(3R,5S)-5-methylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of various drugs, including those targeting neurological and cardiovascular diseases.
Industry: It is employed in the production of agrochemicals, polymers, and other specialty chemicals
Mécanisme D'action
The mechanism of action of (3R,5S)-5-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol
- (3R,5S)-5-(Methoxymethyl)pyrrolidin-3-ol
- (3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol
Uniqueness
Compared to these similar compounds, (3R,5S)-5-methylpyrrolidin-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C5H12N2 |
|---|---|
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
(3R,5S)-5-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2/c1-4-2-5(6)3-7-4/h4-5,7H,2-3,6H2,1H3/t4-,5+/m0/s1 |
Clé InChI |
UNVQHSVRIOLLPZ-CRCLSJGQSA-N |
SMILES isomérique |
C[C@H]1C[C@H](CN1)N |
SMILES canonique |
CC1CC(CN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



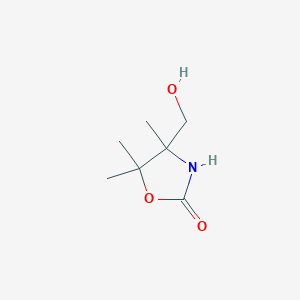
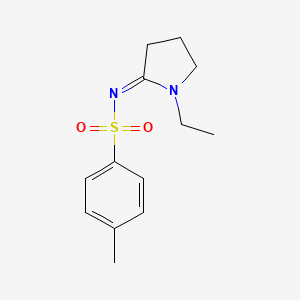
![2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one](/img/structure/B12888521.png)

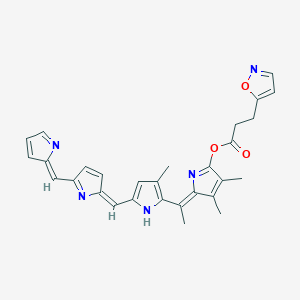
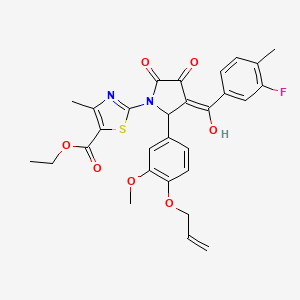
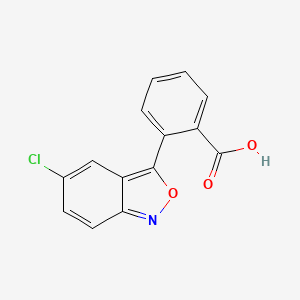

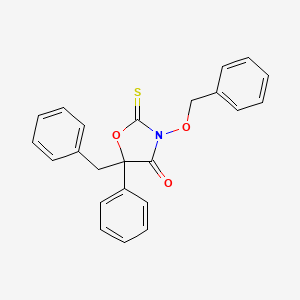
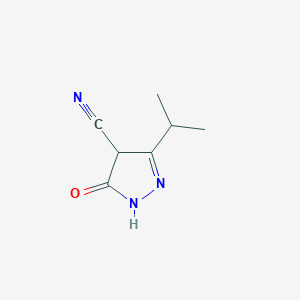
![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)

![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
